molecular formula C17H24N2O3 B13500523 Benzyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate

Benzyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate

Cat. No.: B13500523
M. Wt: 304.4 g/mol
InChI Key: UYGWZBMKJYSLDD-UHFFFAOYSA-N
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Description

Benzyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a piperidine ring, and an azetidine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and formaldehyde.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable base.

    Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor such as 3-chloro-1-propanol.

    Benzylation: The final step involves the benzylation of the compound using benzyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
  • Benzyl 4-hydroxy-1-piperidinecarboxylate
  • 1-Benzyl-4-piperidone

Uniqueness

Benzyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate is unique due to its combination of a piperidine ring and an azetidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

benzyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate

InChI

InChI=1S/C17H24N2O3/c20-12-14-6-8-18(9-7-14)16-10-19(11-16)17(21)22-13-15-4-2-1-3-5-15/h1-5,14,16,20H,6-13H2

InChI Key

UYGWZBMKJYSLDD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)C2CN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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